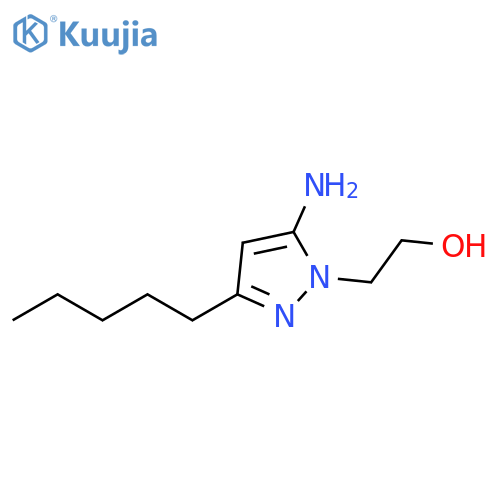Cas no 1152965-48-4 (2-(5-amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-ol)
2-(5-アミノ-3-ペンチル-1H-ピラゾール-1-イル)エタン-1-オールは、ピラゾール骨格にアミノ基とヒドロキシエチル基を有する有機化合物です。この化合物の特徴的な構造は、医薬品中間体や生物活性分子の合成において有用なビルディングブロックとしての応用可能性を示しています。アミノ基の求核性とヒドロキシル基の反応性を併せ持つため、多様な誘導体化が可能です。また、5位のアミノ基と3位のペンチル鎖が分子の脂溶性と水溶性のバランスを調整し、生体適合性の向上が期待されます。その特異的な構造から、創薬化学分野での活用が注目されています。

1152965-48-4 structure
商品名:2-(5-amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-ol
2-(5-amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-(5-amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-ol
- 1H-Pyrazole-1-ethanol, 5-amino-3-pentyl-
- EN300-1148879
- CS-0355506
- 1152965-48-4
-
- インチ: 1S/C10H19N3O/c1-2-3-4-5-9-8-10(11)13(12-9)6-7-14/h8,14H,2-7,11H2,1H3
- InChIKey: HEXXZFCBPCICLT-UHFFFAOYSA-N
- ほほえんだ: N1(CCO)C(N)=CC(CCCCC)=N1
計算された属性
- せいみつぶんしりょう: 197.152812238g/mol
- どういたいしつりょう: 197.152812238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 6
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 64.1Ų
じっけんとくせい
- 密度みつど: 1.13±0.1 g/cm3(Predicted)
- ふってん: 375.3±32.0 °C(Predicted)
- 酸性度係数(pKa): 14.44±0.10(Predicted)
2-(5-amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1148879-0.25g |
2-(5-amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-ol |
1152965-48-4 | 95% | 0.25g |
$906.0 | 2023-10-25 | |
| Enamine | EN300-1148879-10.0g |
2-(5-amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-ol |
1152965-48-4 | 10g |
$5405.0 | 2023-06-09 | ||
| Enamine | EN300-1148879-1g |
2-(5-amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-ol |
1152965-48-4 | 95% | 1g |
$986.0 | 2023-10-25 | |
| Enamine | EN300-1148879-0.05g |
2-(5-amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-ol |
1152965-48-4 | 95% | 0.05g |
$827.0 | 2023-10-25 | |
| Enamine | EN300-1148879-5.0g |
2-(5-amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-ol |
1152965-48-4 | 5g |
$3645.0 | 2023-06-09 | ||
| Enamine | EN300-1148879-1.0g |
2-(5-amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-ol |
1152965-48-4 | 1g |
$1256.0 | 2023-06-09 | ||
| Enamine | EN300-1148879-5g |
2-(5-amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-ol |
1152965-48-4 | 95% | 5g |
$2858.0 | 2023-10-25 | |
| Enamine | EN300-1148879-10g |
2-(5-amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-ol |
1152965-48-4 | 95% | 10g |
$4236.0 | 2023-10-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1426176-500mg |
2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol |
1152965-48-4 | 98% | 500mg |
¥28238.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1426176-1g |
2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol |
1152965-48-4 | 98% | 1g |
¥27129.00 | 2024-08-09 |
2-(5-amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-ol 関連文献
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
1152965-48-4 (2-(5-amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-ol) 関連製品
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
